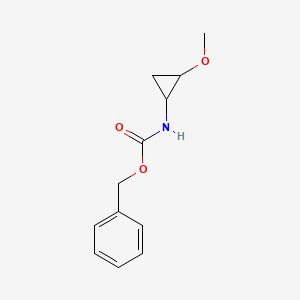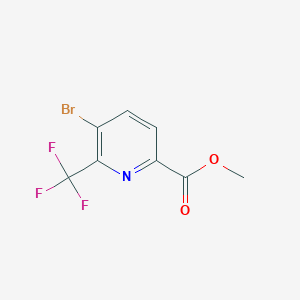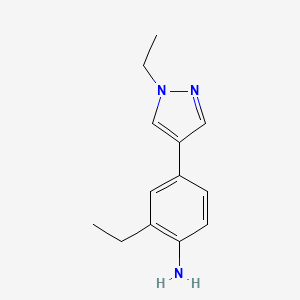![molecular formula C10H11BrN2OS B13891650 7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate . This reaction proceeds through a series of steps including cyclization and functional group transformations to yield the desired thienopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The thienopyridine ring system can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar fused ring system but differ in the position of the sulfur and nitrogen atoms.
Thienothiophenes: These compounds contain two fused thiophene rings and exhibit different electronic properties.
Uniqueness
7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of both bromine and methylaminomethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C10H11BrN2OS |
|---|---|
Molecular Weight |
287.18 g/mol |
IUPAC Name |
7-bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C10H11BrN2OS/c1-12-4-6-3-7-9(15-6)8(11)5-13(2)10(7)14/h3,5,12H,4H2,1-2H3 |
InChI Key |
BAALCUBYXCYXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(S1)C(=CN(C2=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)
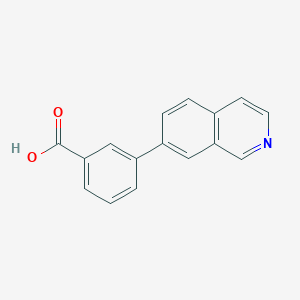
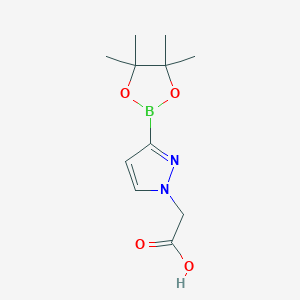
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
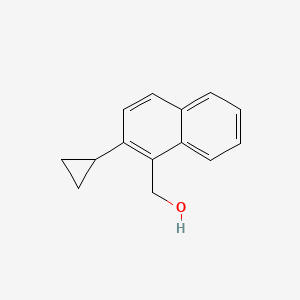
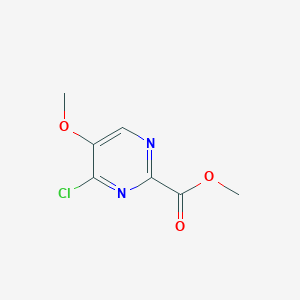
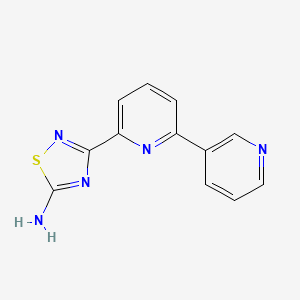
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
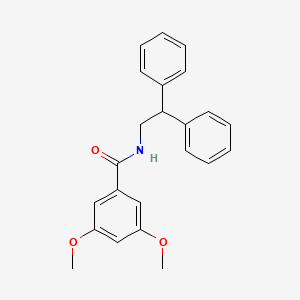
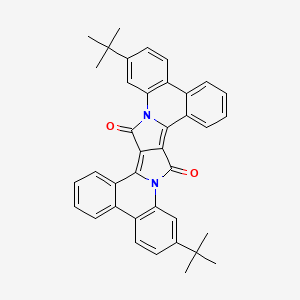
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
